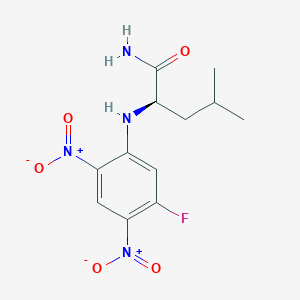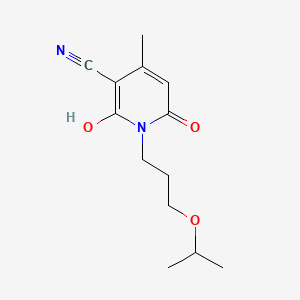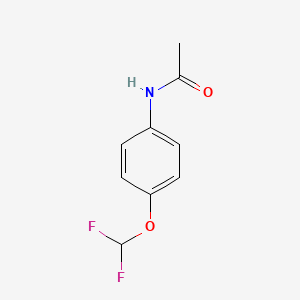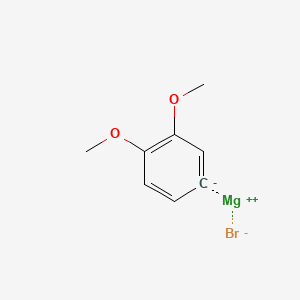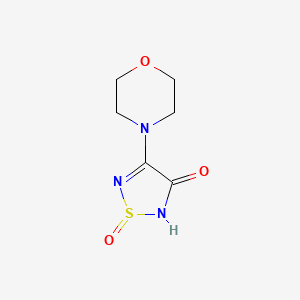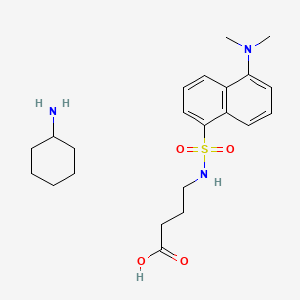
Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt is a complex organic compound with the molecular formula C22H33N3O4S and a molecular weight of 435.58 g/mol . This compound is known for its unique structure, which includes a cyclohexanamine moiety and a naphthylsulfonylamino group. It is primarily used in industrial applications and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt involves multiple steps. One common method includes the reaction of 4-aminobutyric acid with 5-(dimethylamino)naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclohexanamine to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying under vacuum .
化学反応の分析
Types of Reactions
Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
作用機序
The mechanism of action of Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity. The naphthylsulfonylamino group plays a crucial role in this interaction by forming hydrogen bonds and hydrophobic interactions with the target molecules.
類似化合物との比較
Similar Compounds
- Cyclohexanamine;4-[[5-(methylamino)naphthalen-1-yl]sulfonylamino]butanoic acid
- Cyclohexanamine;4-[[5-(ethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid
- Cyclohexanamine;4-[[5-(propylamino)naphthalen-1-yl]sulfonylamino]butanoic acid
Uniqueness
Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt is unique due to its dimethylamino group, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high sensitivity and specificity.
特性
CAS番号 |
84560-02-1 |
|---|---|
分子式 |
C22H33N3O4S |
分子量 |
435.6 g/mol |
IUPAC名 |
cyclohexylazanium;4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoate |
InChI |
InChI=1S/C16H20N2O4S.C6H13N/c1-18(2)14-8-3-7-13-12(14)6-4-9-15(13)23(21,22)17-11-5-10-16(19)20;7-6-4-2-1-3-5-6/h3-4,6-9,17H,5,10-11H2,1-2H3,(H,19,20);6H,1-5,7H2 |
InChIキー |
AEYRCAMGXZZOLB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC(=O)O.C1CCC(CC1)N |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC(=O)[O-].C1CCC(CC1)[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


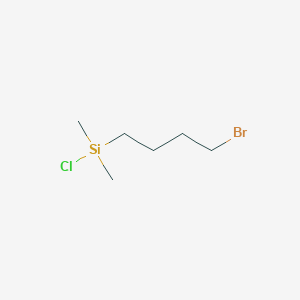
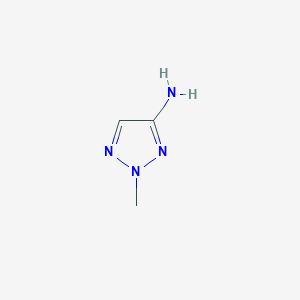
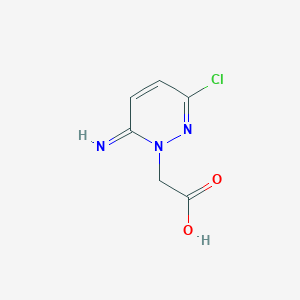
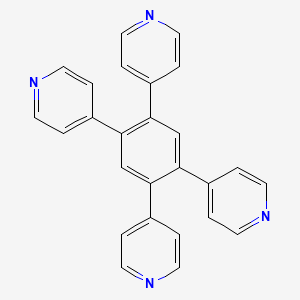
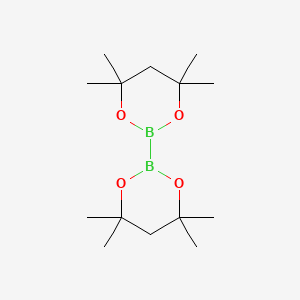
![9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B1591012.png)
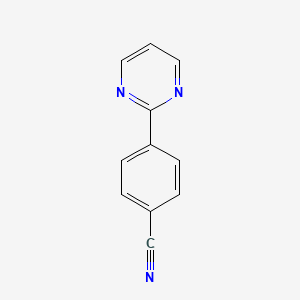
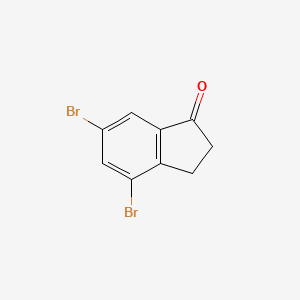
![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/no-structure.png)
